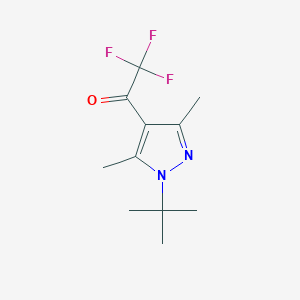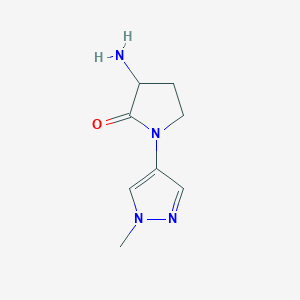![molecular formula C6H5BrN4 B1525577 7-Bromo-5H-pirrolo[3,2-d]pirimidin-4-amina CAS No. 1311275-33-8](/img/structure/B1525577.png)
7-Bromo-5H-pirrolo[3,2-d]pirimidin-4-amina
Descripción general
Descripción
7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine: is a heterocyclic compound with the molecular formula C₆H₅BrN₄. It is a derivative of pyrrolopyrimidine, characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Aplicaciones Científicas De Investigación
Chemistry:
- 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine:
- The compound has been investigated for its potential as a kinase inhibitor, which could be useful in the treatment of various cancers and inflammatory diseases .
- It also shows promise in the development of antiviral and antimicrobial agents due to its ability to interact with biological targets .
Industry:
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in cell cycle regulation, suggesting that 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine may have similar targets.
Mode of Action
It is suggested that similar compounds act as atp-competitive inhibitors , which means they compete with ATP for binding to their target proteins, thereby inhibiting the protein’s activity.
Biochemical Pathways
It is known that atp-competitive inhibitors can affect a variety of cellular processes, including cell proliferation and survival, by disrupting the normal function of their target proteins .
Result of Action
Similar compounds have been found to induce cell cycle arrest and apoptosis in certain cell types , suggesting that 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the following steps:
-
Formation of the Pyrrolo[3,2-d]pyrimidine Core:
- The core structure can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable nitrile or amide precursor.
- For example, the reaction of 2-aminopyrimidine with 2,5-dibromopyrrole under basic conditions can yield the desired pyrrolopyrimidine core .
-
Bromination:
Industrial Production Methods:
- Industrial production methods for 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
-
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
-
Nucleophilic Substitution:
- Reagents: Nucleophiles such as amines, thiols, or alkoxides.
- Conditions: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with or without a base such as potassium carbonate (K₂CO₃) .
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
- Conditions: Aqueous or organic solvents, often under mild heating .
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyrimidine derivatives with potential biological activities .
Comparación Con Compuestos Similares
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but with the bromine atom at a different position, leading to different reactivity and biological activity.
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Lacks the bromine atom, which can affect its chemical properties and biological interactions.
Uniqueness:
- The presence of the bromine atom at the 7th position in 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
- Its ability to inhibit multiple kinases makes it a versatile compound in the development of targeted therapies for cancer and other diseases .
Propiedades
IUPAC Name |
7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJNVSMBUJLYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601265166 | |
| Record name | 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311275-33-8 | |
| Record name | 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601265166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)
![2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525498.png)
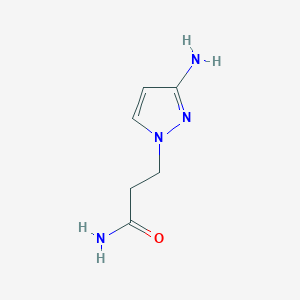
![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)

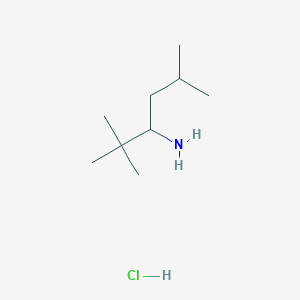
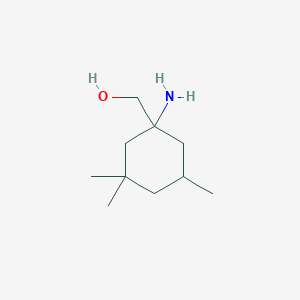

![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)
